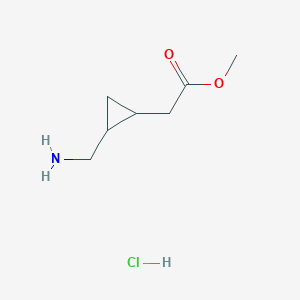
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of glycine and is known for its applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride typically involves the reaction of cyclopropylamine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an ergogenic supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of amino acid derivatives.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. As a glycine derivative, it influences the secretion of anabolic hormones, supplies fuel during exercise, and enhances mental performance during stress-related tasks. It also helps prevent exercise-induced muscle damage .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-cyclopropylacetate hydrochloride
- Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride
- Methyl 2-(1-(aminomethyl)cyclopropyl)acetate hydrochloride
Uniqueness
Methyl 2-(2-(aminomethyl)cyclopropyl)acetate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)cyclopropyl]acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-5-2-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H |
InChI Key |
OCMKXGRLJJVTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















